molecular formula C10H9NO2 B1589323 5-Acetoxyindole CAS No. 5594-91-2

5-Acetoxyindole

Cat. No.: B1589323
CAS No.: 5594-91-2
M. Wt: 175.18 g/mol
InChI Key: QHPPUHQLQLSMHC-UHFFFAOYSA-N
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Description

5-Acetoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are present in various alkaloids, which play crucial roles in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetoxyindole can be achieved through several methods. One common approach involves the acetylation of indole derivatives. For instance, starting from indole, the compound can be acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Another method involves the reductive cyclization of nitrostyrene derivatives followed by acetylation. This approach is advantageous as it allows for the synthesis of this compound in a one-pot reaction, minimizing the need for intermediate purification steps .

Industrial Production Methods

Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of acetoxyindole as a starting material, which is then subjected to a series of reactions including acylation and reduction. The process is designed to be efficient, with high yields and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

5-Acetoxyindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic substitution reactions are common, where the acetoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Acetoxyindole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetoxyindole involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive molecules that interact with enzymes and receptors. The acetoxy group can be hydrolyzed to release acetic acid and the corresponding indole derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound, which is a fundamental building block in many natural products and drugs.

    5-Hydroxyindole: A hydroxylated derivative with significant biological activity.

    5-Methoxyindole: A methoxylated derivative used in the synthesis of various pharmaceuticals.

Uniqueness

5-Acetoxyindole is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

1H-indol-5-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPPUHQLQLSMHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469225
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5594-91-2
Record name 5-Acetoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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